molecular formula C21H21ClN2O4 B2992820 3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 217317-62-9

3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No. B2992820
CAS RN: 217317-62-9
M. Wt: 400.86
InChI Key: CMQWPEHUZVHBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C21H21ClN2O4 and its molecular weight is 400.86. The purity is usually 95%.
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Scientific Research Applications

Applications in Synthesis and Medicinal Chemistry

  • Masked Forms of Activated Carboxylic Acids : Oxazoles have been identified as masked forms of activated carboxylic acids. They readily form triamides upon reaction with singlet oxygen, leading to selective nucleophilic attack at the acyl carbonyl derived from the 2-oxazole position. This property has been utilized in the synthesis of macrolides, including recifeiolide and di-O-methylcurvularin, highlighting their importance in complex organic synthesis and potential pharmaceutical applications (H. Wasserman, R. Gambale, M. Pulwer, 1981).

  • Antimicrobial Agents : The synthesis and characterization of new quinazolines as potential antimicrobial agents were reported, where compounds with structural elements similar to oxazoles demonstrated significant antibacterial and antifungal activities. This showcases the potential of oxazole derivatives in developing new antimicrobial therapies (N. Desai, P. N. Shihora, D. Moradia, 2007).

  • Ring Cleavage and Synthesis of Novel Compounds : Research on 1,3-oxazine-2,4(3H)-dione derivatives, structurally related to oxazoles, revealed diverse reaction products with amines under various conditions. These findings underscore the versatility of oxazole derivatives in organic synthesis, leading to novel compounds with potential pharmacological properties (T. Kinoshita, K. Takeuchi, M. Kondoh, S. Furukawa, 1989).

  • Synthetic Elaboration : The effective utilization of 2-(halomethyl)-4,5-diphenyloxazoles as reactive scaffolds for synthetic elaboration at the 2-position was demonstrated. This approach facilitates the preparation of various substituted oxazoles, further highlighting the compound's utility in synthetic organic chemistry (Pravin Patil, F. Luzzio, 2016).

properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4/c1-13-19(20(24-28-13)15-6-4-5-7-16(15)22)21(25)23-11-10-14-8-9-17(26-2)18(12-14)27-3/h4-9,12H,10-11H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQWPEHUZVHBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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